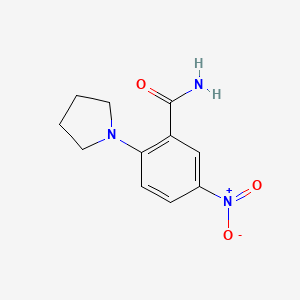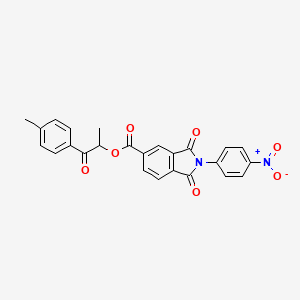
5-nitro-2-(1-pyrrolidinyl)benzamide
Overview
Description
5-nitro-2-(1-pyrrolidinyl)benzamide is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that contains a pyrrolidine ring and a nitro group attached to a benzene ring.
Mechanism of Action
The mechanism of action of 5-nitro-2-(1-pyrrolidinyl)benzamide is not fully understood. However, it has been proposed that it acts by interfering with bacterial cell wall synthesis, which leads to bacterial cell death. It has also been proposed that it induces apoptosis in cancer cells by activating the caspase pathway. Additionally, it has been proposed that it inhibits the production of pro-inflammatory cytokines by blocking the NF-κB pathway.
Biochemical and Physiological Effects:
5-nitro-2-(1-pyrrolidinyl)benzamide has been found to have several biochemical and physiological effects. It has been found to inhibit the growth of Gram-positive bacteria by interfering with cell wall synthesis. It has also been found to induce apoptosis in cancer cells by activating the caspase pathway. Furthermore, it has been found to inhibit the production of pro-inflammatory cytokines by blocking the NF-κB pathway.
Advantages and Limitations for Lab Experiments
One advantage of using 5-nitro-2-(1-pyrrolidinyl)benzamide in lab experiments is its antibacterial activity against Gram-positive bacteria. This makes it a potential candidate for the development of new antibiotics. Another advantage is its potential use as an anticancer agent, as it has been found to induce apoptosis in cancer cells. However, one limitation of using 5-nitro-2-(1-pyrrolidinyl)benzamide in lab experiments is its potential toxicity, as it has been found to exhibit cytotoxicity against normal cells at high concentrations.
Future Directions
There are several future directions for the study of 5-nitro-2-(1-pyrrolidinyl)benzamide. One direction is the development of new antibiotics based on its antibacterial activity. Another direction is the development of new anticancer agents based on its ability to induce apoptosis in cancer cells. Furthermore, the potential use of 5-nitro-2-(1-pyrrolidinyl)benzamide as an anti-inflammatory agent should be explored further. Additionally, the mechanism of action of 5-nitro-2-(1-pyrrolidinyl)benzamide should be studied in more detail to better understand its biochemical and physiological effects.
Scientific Research Applications
5-nitro-2-(1-pyrrolidinyl)benzamide has been studied for its potential applications in various fields. It has been found to exhibit antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pyogenes. It has also been studied for its potential use as an anticancer agent, as it has been found to induce apoptosis in cancer cells. Furthermore, it has been studied for its potential use as an anti-inflammatory agent, as it has been found to inhibit the production of pro-inflammatory cytokines.
properties
IUPAC Name |
5-nitro-2-pyrrolidin-1-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3/c12-11(15)9-7-8(14(16)17)3-4-10(9)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2,(H2,12,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFGPKYSTQBOMQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![butyl 4-({[(4-propoxybenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B3932743.png)

![1-chloro-2-ethyl-4-[3-(4-methoxyphenoxy)propoxy]benzene](/img/structure/B3932765.png)
![N-(3-chlorophenyl)-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide](/img/structure/B3932775.png)
![N~2~-(2,4-dimethylphenyl)-N~1~-(4-methoxybenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3932781.png)

![3,5-dimethoxy-N-({4-[2-nitro-4-(trifluoromethyl)phenyl]-1-piperazinyl}carbonothioyl)benzamide](/img/structure/B3932793.png)
![1-acetyl-17-(4-acetylphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B3932794.png)
![N-(4-{[(4-fluorophenyl)amino]sulfonyl}phenyl)-2-(3-methylphenoxy)acetamide](/img/structure/B3932797.png)
![8-[3-(4-chloro-2-methylphenoxy)propoxy]quinoline](/img/structure/B3932799.png)

![5-chloro-2-methoxy-N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3932813.png)
![2-[1-(1-isobutyrylpiperidin-4-yl)-1H-1,2,3-triazol-4-yl]propan-2-ol](/img/structure/B3932827.png)
![N-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-N-[3-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B3932835.png)